Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate CAS number
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate CAS number
An In-Depth Technical Guide to Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
CAS Number: 1211479-06-9
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate, a heterocyclic building block of significant interest in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic pathway, outline methods for its spectroscopic characterization, and discuss its primary applications, particularly as a key intermediate in the development of targeted pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research and development programs.
Introduction: The Significance of the Pyrano[4,3-c]pyrazole Scaffold
Fused heterocyclic systems are the cornerstone of many therapeutic agents. The pyranopyrazole nucleus, which integrates a pyran ring with a pyrazole ring, represents a "privileged structure" in medicinal chemistry.[1] Derivatives of this scaffold are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The rigid, three-dimensional architecture of the tetrahydropyrano[4,3-c]pyrazole core provides a robust framework for orienting functional groups in precise vectors to achieve high-affinity and selective interactions with biological targets, such as enzyme active sites.[5]
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate, in particular, serves as a crucial starting material or intermediate. Its structure combines the key pyranopyrazole core with a reactive carboxylate group, which allows for further chemical modification and elaboration into more complex drug candidates, especially in the pursuit of novel kinase inhibitors for targeted cancer therapies.[5]
Physicochemical Properties and Specifications
A clear understanding of a compound's physical and chemical properties is essential for its proper handling, storage, and use in synthetic applications.
| Property | Value | Reference |
| CAS Number | 1211479-06-9 | [5][6] |
| Molecular Formula | C₈H₁₀N₂O₃ | [5] |
| Molecular Weight | 182.18 g/mol | [5] |
| IUPAC Name | Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate | N/A |
| Appearance | Off-white to light yellow solid (Typical) | N/A |
| Purity | ≥95% (Typical for commercial grades) | [5] |
| Storage Conditions | 2-8°C, store under inert gas, keep dry | [5] |
| MDL Number | MFCD20921989 | [5] |
Synthesis and Mechanism
The synthesis of the pyrano[4,3-c]pyrazole core is efficiently achieved through a multi-step, one-pot reaction sequence involving condensation and cyclization. The following protocol is adapted from established methodologies for the synthesis of the parent carboxylic acid, followed by a standard esterification to yield the target methyl ester.[7]
Synthetic Workflow Diagram
Caption: Synthetic pathway for Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate.
Detailed Experimental Protocol
Materials: Tetrahydro-4H-pyran-4-one, dimethyl oxalate, sodium methoxide, methanol, hydrazine hydrate, glacial acetic acid, sulfuric acid, dichloromethane, brine.
Step 1 & 2: Synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid (Intermediate B)
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To a stirred solution of sodium methoxide (1.1 eq) in anhydrous methanol at 0°C, add a solution of tetrahydro-4H-pyran-4-one (1.0 eq) and dimethyl oxalate (1.1 eq) in methanol dropwise.
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Causality: This step initiates a base-catalyzed Claisen condensation between the enolate of the pyranone and dimethyl oxalate to form the β-keto ester intermediate.
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-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
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Carefully acidify the reaction mixture with glacial acetic acid.
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Add hydrazine hydrate (1.2 eq) to the mixture.
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Causality: The addition of hydrazine initiates a Knorr-type pyrazole synthesis. One nitrogen of the hydrazine attacks one of the ketone carbonyls, and the other nitrogen attacks the second carbonyl, followed by dehydration to form the aromatic pyrazole ring.
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Reflux the mixture for 4-6 hours until the formation of the cyclized product is complete (monitored by LC-MS).
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Cool the reaction mixture and reduce the solvent volume under reduced pressure.
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Dilute with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove organic-soluble impurities.
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Acidify the aqueous layer with HCl (1M) to precipitate the carboxylic acid product.
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Filter the resulting solid, wash with cold water, and dry under vacuum to yield Intermediate B.
Step 3: Esterification to Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (Final Product)
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Suspend the crude carboxylic acid (Intermediate B) in excess methanol.
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Add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%).
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Causality: This is a classic Fischer esterification. The strong acid protonates the carboxylic acid carbonyl, making it more electrophilic and susceptible to nucleophilic attack by methanol.
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-
Reflux the mixture for 6-12 hours, monitoring by TLC for the disappearance of the starting material.
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Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
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Extract the product into dichloromethane or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure title compound.
Spectroscopic Characterization and Validation
Validation of the final product's identity and purity is paramount. The following spectroscopic data are characteristic of the target compound's structure.
Molecular Structure Diagram
Caption: Chemical structure of the title compound.
Expected Spectroscopic Signatures
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¹H NMR: The spectrum should reveal distinct signals corresponding to the different proton environments. Expect to see singlets or multiplets for the aliphatic protons on the tetrahydropyran ring, a singlet for the methyl ester protons (~3.8-4.0 ppm), and a broad singlet for the pyrazole N-H proton (which may be solvent-dependent and exchangeable with D₂O).
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¹³C NMR: The carbon spectrum will confirm the presence of the key functional groups. Key signals include the ester carbonyl carbon (~160-165 ppm), carbons of the pyrazole ring (~100-150 ppm), the methyl ester carbon (~52 ppm), and several signals in the aliphatic region for the tetrahydropyran ring carbons.[8]
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FT-IR (Infrared Spectroscopy): The IR spectrum provides validation of functional groups. Look for a broad absorption band for the N-H stretch (~3200-3400 cm⁻¹), a strong absorption for the ester C=O stretch (~1700-1725 cm⁻¹), and C-O stretches associated with the pyran ring and the ester.[8]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio ([M+H]⁺) corresponding to C₈H₁₁N₂O₃⁺.[9]
Applications in Drug Discovery
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate is primarily utilized as a versatile intermediate for creating libraries of bioactive compounds. Its main application lies in the synthesis of kinase inhibitors.[5] The pyrazole core can act as a hinge-binding motif, a common interaction pattern in kinase inhibitors, while the ester allows for the introduction of various side chains designed to target specific pockets within the enzyme's active site, thereby enhancing potency and selectivity.
The broader class of pyranopyrazole derivatives has been investigated for numerous therapeutic targets, underscoring the scaffold's utility:
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Anticancer: Many pyranopyrazole derivatives show potent activity against various cancer cell lines.[3][4]
-
Antiviral: Recently, pyranopyrazole derivatives have been explored as potential inhibitors of human coronaviruses.[10]
-
Anti-inflammatory: The pyrazole moiety is famously present in COX-2 inhibitors like Celecoxib, and fused systems often retain anti-inflammatory properties.[4]
The favorable pharmacokinetic properties and metabolic stability often associated with this scaffold make it an attractive starting point for medicinal chemists aiming to optimize drug candidates.[5]
Conclusion
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate is a high-value chemical intermediate with significant potential in pharmaceutical research. Its straightforward and scalable synthesis, combined with the proven biological relevance of the pyranopyrazole scaffold, makes it an essential tool for the discovery of next-generation therapeutics. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and effectively utilize this compound in their drug discovery endeavors.
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